molecular formula C10H8N2O5 B8724036 N-(beta-hydroxyethyl)-3-nitrophthalimide

N-(beta-hydroxyethyl)-3-nitrophthalimide

Cat. No. B8724036
M. Wt: 236.18 g/mol
InChI Key: YWARSQALHOUZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04250096

Procedure details

N-(β-Hydroxyethyl-3-nitrophthalimide, used in the above example, can be prepared as follows: a mixture of 19.3 g (0.1 mol) of 3-nitrophthalic anhydride, 6.7 g (0.1 mol) of ethanolamine, 50 ml of N,N-dimethylformamide (DMF) and 30 ml of toluene is boiled, the water formed in the course of the reaction being removed azeotropically. The reaction mixture is then evaporated to dryness. The residue is dissolved in 200 ml of methylene chloride and the solution is extracted by shaking with 100 ml of saturated sodium chloride solution. The methylene chloride solution is then dried with anhydrous sodium sulphate and evaporated. 18 g (76% of theory) of N-(β-hydroxyethyl)-3-nitrophthalimide are obtained as an oily residue, which crystallises in a short time; melting point 93° C. IR spectrum (CH2Cl2): 1790 cm-1 and 1730 cm-1 (CO--N--CO); 1550 cm-1 and 1370 cm-1 (CO2).
Name
β-Hydroxyethyl-3-nitrophthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC[C:4]1[C:5]([N+:15]([O-:17])=[O:16])=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1.[N+](C1C=CC=[C:23]2[C:24](OC(=O)C=12)=[O:25])([O-])=O.C(CN)O.OCCN1C(=O)C2=C(N=[N+]=[N-])C=CC=C2C1=O>C1(C)C=CC=CC=1.CN(C)C=O>[OH:25][CH2:24][CH2:23][N:10]1[C:11](=[O:12])[C:6]2=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=[CH:14][CH:13]=[C:7]2[C:8]1=[O:9]

Inputs

Step One
Name
β-Hydroxyethyl-3-nitrophthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=1C(=C2C(C(=O)NC2=O)=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
6.7 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
water
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(C=2C(C1=O)=C(C=CC2)N=[N+]=[N-])=O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 100 ml of saturated sodium chloride solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
being removed azeotropically
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution is then dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(C=2C(C1=O)=C(C=CC2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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